Sodium octylphenoxyethoxyethyl sulfonate Sodium octylphenoxyethoxyethyl sulfonate
Brand Name: Vulcanchem
CAS No.: 3013-94-3
VCID: VC21196919
InChI: InChI=1S/C18H30O5S.Na/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)23-11-10-22-12-13-24(19,20)21;/h6-9H,10-14H2,1-5H3,(H,19,20,21);/q;+1/p-1
SMILES: CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+]
Molecular Formula: C18H29NaO5S
Molecular Weight: 380.5 g/mol

Sodium octylphenoxyethoxyethyl sulfonate

CAS No.: 3013-94-3

Cat. No.: VC21196919

Molecular Formula: C18H29NaO5S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium octylphenoxyethoxyethyl sulfonate - 3013-94-3

Specification

CAS No. 3013-94-3
Molecular Formula C18H29NaO5S
Molecular Weight 380.5 g/mol
IUPAC Name sodium;2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanesulfonate
Standard InChI InChI=1S/C18H30O5S.Na/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)23-11-10-22-12-13-24(19,20)21;/h6-9H,10-14H2,1-5H3,(H,19,20,21);/q;+1/p-1
Standard InChI Key XBMBHKZYEXQONC-UHFFFAOYSA-M
Isomeric SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+]
SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+]
Canonical SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+]

Introduction

Chemical Structure and Fundamental Properties

Sodium octylphenoxyethoxyethyl sulfonate belongs to the broader family of ethoxylated sulfonates, specifically featuring an octylphenoxy hydrophobe connected to ethoxy groups and terminated with a sulfonate moiety. The structure consists of a p-tertiaryoctylphenoxy group as the hydrophobic component, ethoxy chains of varying lengths, and a sulfonate group providing the hydrophilic character.

Structural Characteristics

Synthesis and Production Methods

Synthetic Pathways

The synthesis of sodium octylphenoxyethoxyethyl sulfonate typically involves a two-step process: the ethoxylation of octylphenol followed by sulfonation and neutralization with sodium hydroxide. The sulfonation process transforms the terminal hydroxyl group of the ethoxylated alcohol into a sulfonate group, significantly altering the compound's physical and chemical properties .

Effect of Sulfonation on Properties

Sulfonation dramatically changes the hydrophilic-lipophilic balance of these compounds. High-performance liquid chromatography (HPLC) studies have demonstrated that sulfonation significantly reduces the elution time of the parent compounds, indicating increased hydrophilicity. For instance, sulfonation of 4-n-octylphenol reduces its elution time from 22.46 to 3.08 minutes, while a similar sulfonation of 4-tertiaryoctylphenoxy ethoxylated alcohol to form the corresponding sulfonate reduces the elution time from 7.63 to 3.52 minutes .

Surface Chemistry and Micellization Behavior

Critical Micelle Concentration

One of the most intriguing aspects of sodium octylphenoxyethoxyethyl sulfonate is the relationship between ethoxylation and critical micelle concentration (CMC). Contrary to the general expectation that increasing ethoxylation would raise the CMC due to enhanced hydrophilicity, research has shown that for ethoxylated sulfonates, increasing the number of ethoxy groups actually decreases the CMC .

Effect of Ethoxylation on Surface Properties

The degree of ethoxylation significantly impacts the surface-active properties of these compounds. Table 1 presents the relationship between the number of ethoxy groups and retention time in HPLC analysis, demonstrating the effect on hydrophobicity.

Table 1: Effect of Ethoxylation on Retention Time for 4-tertiaryoctylphenoxyethylsulfonates

Number of Ethoxyl GroupsRetention Time (minutes)
1~2.0
4~2.5
8~3.0
12~3.5
17~4.0

Data approximated from Figure 15 in reference

This data reveals an interesting trend: the retention time increases with increasing ethoxylation for sulfonates, indicating that they become more hydrophobic with additional ethoxy groups. This trend is opposite to what is observed for the corresponding alcohols, where increasing ethoxylation leads to decreased retention times and increased hydrophilicity .

Adsorption Behavior on Mineral Surfaces

Adsorption Isotherms

The adsorption behavior of sodium octylphenoxyethoxyethyl sulfonate on mineral surfaces like alumina exhibits characteristic S-shaped isotherms similar to those observed for alkylbenzenesulfonates. Research has shown that adsorption in the hemimicellar region increases with increasing ethoxylation .

Mechanisms of Surface Interaction

The interaction between sodium octylphenoxyethoxyethyl sulfonate and mineral surfaces involves multiple mechanisms. The ethoxy groups may interact specifically with the mineral surface, leading to increased adsorption with increasing ethoxylation. The sulfonate group provides a strong anchoring point through electrostatic interactions with positively charged surface sites on minerals like alumina .

Structure-Property Relationships

Impact of Chemical Structure on Properties

The relationship between structure and properties for sodium octylphenoxyethoxyethyl sulfonate is complex and sometimes counterintuitive. Several key observations emerge from the research:

  • The sulfonate group imparts significant hydrophilicity to the molecule, much more than the addition of an ethoxy group.

  • For sulfonates with 1 to 17 ethoxy groups, the hydrophilicity imparted by the sulfonate group predominates.

  • Increasing the number of ethoxy groups in sulfonates appears to retard the effect of the sulfonate, making the surfactant more hydrophobic, possibly by effectively increasing its chain length .

Comparison with Non-Sulfonated Compounds

A direct comparison between ethoxylated sulfonates and their corresponding alcohols reveals fundamentally different behaviors with respect to ethoxylation. While alcohols become more hydrophilic with increasing ethoxylation, sulfonates exhibit the opposite trend, becoming more hydrophobic .

Applications in Research and Industry

Scientific Research Applications

Sodium octylphenoxyethoxyethyl sulfonate and related compounds have significant applications in scientific research, particularly in areas requiring controlled surface activity and interfacial phenomena. Their ability to reduce surface tension and enhance the solubility of hydrophobic compounds makes them valuable in various experimental setups .

Industrial Applications

In industrial settings, these compounds find use in formulations requiring specific surface-active properties, such as detergents, emulsifiers, and dispersants. Their unique balance of properties, including calcium tolerance and interfacial tension reduction, makes them suitable for applications in challenging environments .

Environmental and Biological Considerations

Biodegradability

The environmental fate of sodium octylphenoxyethoxyethyl sulfonate is an important consideration for its industrial use. Research on related ethoxylated sulfonates suggests that these compounds can be biodegradable, though the rate and extent of biodegradation may vary depending on the specific structure and environmental conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator